molecular formula C18H19N3O2 B2441872 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane CAS No. 2094198-12-4

1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane

Cat. No.: B2441872
CAS No.: 2094198-12-4
M. Wt: 309.369
InChI Key: AWLODJWDKWMKQM-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. This compound features a unique structure combining a phenyl group, an oxazole ring, and a diazepane ring, making it of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane typically involves multi-step organic reactions. The process may start with the formation of the oxazole ring through a cyclization reaction involving a nitrile and an aldehyde. The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The diazepane ring is then formed through a series of nucleophilic substitution reactions, and the prop-2-yn-1-yl group is added via an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane: can be compared with other diazepane derivatives, oxazole-containing compounds, and phenyl-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-9-20-10-6-11-21(13-12-20)18(22)17-14-16(19-23-17)15-7-4-3-5-8-15/h1,3-5,7-8,14H,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLODJWDKWMKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCN(CC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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